Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride
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Overview
Description
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Condensation Reaction: The initial step involves the condensation of 5-methyl-2-furyl ketone with p-tolyl hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazoline ring.
Substitution: The pyrazoline is then reacted with 2-(piperidino)ethyl chloride to introduce the piperidinoethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Pyrazole derivatives.
Reduction Products: Modified pyrazoline derivatives.
Substitution Products: Various substituted pyrazolines.
Scientific Research Applications
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Material Science: Used in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Antioxidant Activity: Studied for its antioxidant properties.
Medicine
Pharmacology: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Used in the development of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits specific enzymes involved in biological pathways.
Receptor Binding: Binds to specific receptors to exert its effects.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
- 5-(5-Methyl-2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
Uniqueness
- Structural Features : The presence of the 5-methyl-2-furyl group and the piperidinoethyl group makes it unique.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds.
Properties
CAS No. |
102129-34-0 |
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Molecular Formula |
C22H30ClN3O |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H |
InChI Key |
NEPDVNFEPQJAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl |
Origin of Product |
United States |
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